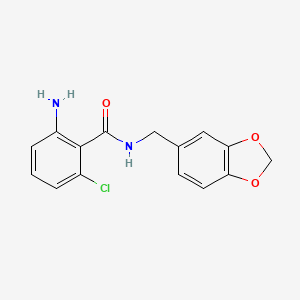![molecular formula C12H19NS B1375210 4-[(2-Aminobutyl)sulfanyl]-1,2-dimethylbenzene CAS No. 1339381-36-0](/img/structure/B1375210.png)
4-[(2-Aminobutyl)sulfanyl]-1,2-dimethylbenzene
Übersicht
Beschreibung
“4-[(2-Aminobutyl)sulfanyl]-1,2-dimethylbenzene” is a chemical compound with the molecular formula C12H19NS . It has a wide range of applications in various fields of research and industry.
Molecular Structure Analysis
The molecular structure of this compound is represented by the formula C12H19NS . The exact structure is not provided in the search results.Physical And Chemical Properties Analysis
This compound has a molecular weight of 209.35 g/mol. Additional physical and chemical properties are not provided in the search results.Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization in Chemistry
4-[(2-Aminobutyl)sulfanyl]-1,2-dimethylbenzene and its derivatives are often involved in the synthesis and characterization of various compounds. For example, sulfanilamide derivatives have been synthesized and characterized, revealing distinct molecular conformations and packing models, which are crucial in understanding their chemical properties and potential applications (Lahtinen et al., 2014).
Environmental and Biological Applications
A significant application of this compound is in the field of environmental and biological sciences. For instance, certain bacteria can utilize derivatives of this compound as a carbon, nitrogen, and sulfur source, indicating potential uses in bioremediation and environmental clean-up (Hegedűs et al., 2017).
Development of Antimicrobial Agents
Research has also been focused on the development of novel derivatives of this compound as potential antimicrobial agents. This includes the synthesis of various derivatives and their subsequent evaluation for antibacterial and antifungal activities, highlighting their potential in developing new treatments for infectious diseases (Wu et al., 2007).
Material Science and Polymer Chemistry
In the realm of material science and polymer chemistry, this compound's derivatives have been used in the synthesis of conducting polymers. For example, copolymerization studies involving aniline and anilinesulfonic acids have shown promising results in creating materials with unique electrical conductivity and solubility properties, which could be applicable in electronic devices (Şahin et al., 2002).
Pharmaceutical Research
In pharmaceutical research, the structural and functional properties of derivatives of 4-[(2-Aminobutyl)sulfanyl]-1,2-dimethylbenzene are being explored. For example, studies on sulfonamide groups in drugs illustrate their importance in medicinal chemistry, particularly in antibacterial drugs, and help in understanding their mechanism of action and potential side effects (Kalgutkar et al., 2010).
Safety and Hazards
Wirkmechanismus
- By inhibiting APA, this compound modulates the renin-angiotensin system (RAS) in the brain, affecting blood pressure .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Result of Action
Action Environment
Eigenschaften
IUPAC Name |
1-(3,4-dimethylphenyl)sulfanylbutan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NS/c1-4-11(13)8-14-12-6-5-9(2)10(3)7-12/h5-7,11H,4,8,13H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGCIHLAIYXOLGH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CSC1=CC(=C(C=C1)C)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(2-Aminobutyl)sulfanyl]-1,2-dimethylbenzene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[(3-Bromophenyl)methoxy]oxolane](/img/structure/B1375127.png)
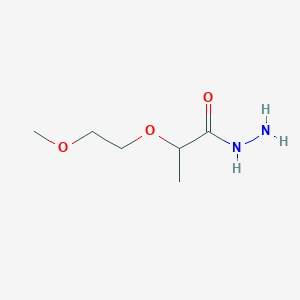
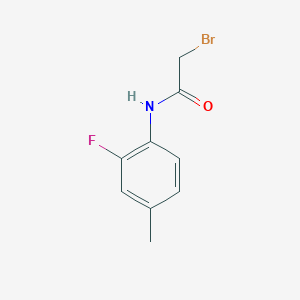

![2-Chloro-4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]aniline](/img/structure/B1375135.png)
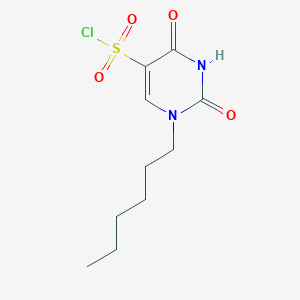
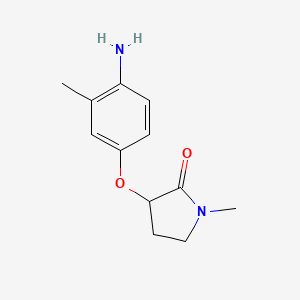
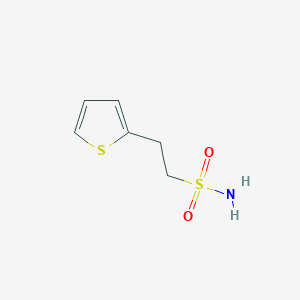
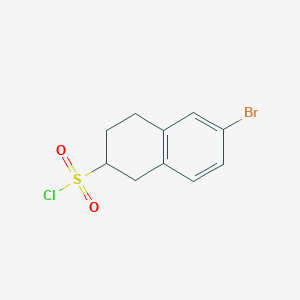

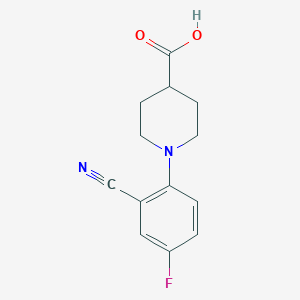
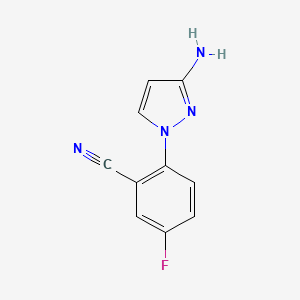
![1-(But-3-ynyl)-1H-[1,2,4]triazole](/img/structure/B1375147.png)
